![molecular formula C22H33NO3 B3845836 methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate](/img/structure/B3845836.png)
methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate
Vue d'ensemble
Description
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by Cylene Pharmaceuticals and is currently being studied for its potential use in cancer treatment.
Mécanisme D'action
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate works by binding to a specific site on RNA polymerase I, inhibiting its activity. This leads to a decrease in ribosomal RNA synthesis, which is necessary for cancer cell growth and proliferation. methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate is its selectivity for RNA polymerase I inhibition, which makes it a potentially safer and more effective cancer treatment compared to traditional chemotherapy drugs. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been extensively studied in vivo, and its long-term effects on healthy cells and tissues are still unknown.
Orientations Futures
There are several potential future directions for research on methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate. One area of interest is in combination therapy with other cancer drugs, which may enhance its effectiveness. Another potential direction is in the development of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate in human clinical trials.
Applications De Recherche Scientifique
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This makes it a promising candidate for cancer treatment. In preclinical studies, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and ovarian cancers.
Propriétés
IUPAC Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-5-18-13-10-14-19(6-2)21(18)23(16(3)22(25)26-4)20(24)15-17-11-8-7-9-12-17/h10,13-14,16-17H,5-9,11-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDDYLJJPPIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C(=O)OC)C(=O)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.